2-Chloro-4-(4-chlorophenyl)-1-butene
Description
2-Chloro-4-(4-chlorophenyl)-1-butene is a chloro-substituted alkene featuring a para-chlorophenyl group at the 4-position and a chlorine atom at the 2-position of the butene chain. The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms, which may enhance its utility in cross-coupling reactions or polymerization processes .
Properties
IUPAC Name |
1-chloro-4-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODNHAQAHCATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641115 | |
| Record name | 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-10-4 | |
| Record name | 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenyl)-1-butene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-butadiene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include palladium-based catalysts, which facilitate the coupling of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Formation of alcohols, aldehydes, or ketones.
Reduction Reactions: Formation of saturated hydrocarbons.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-1-butene involves its interaction with specific molecular targets. The chloro groups and the butene chain allow the compound to participate in various chemical reactions, which can modify the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Chloro-4-(4-chlorophenyl)-1-butene with three analogs based on molecular structure, physical properties, and substituent effects:
Key Observations:
Substituent Position and Electronic Effects: The para-chlorophenyl group in this compound likely confers greater steric and electronic symmetry compared to the ortho-chlorophenyl isomer (2-Chloro-4-(2-chlorophenyl)but-1-ene), which may exhibit distorted geometry due to steric hindrance .
Physical Properties: Higher molecular weight and density in dichlorinated analogs (e.g., 201.09 g/mol, 1.159 g/cm³) correlate with increased van der Waals interactions compared to mono-chlorinated compounds like 4-Chloro-2-methyl-1-butene (104.58 g/mol, 0.900 g/cm³) . Boiling points rise with molecular weight; the ortho-chlorophenyl isomer (258.8°C) and inferred para-substituted analog (~260°C) exhibit similar volatility .
Synthetic Applications :
- Chlorinated butenes are intermediates in Suzuki-Miyaura couplings or Diels-Alder reactions. The para-chlorophenyl group may enhance regioselectivity in such reactions due to its electronic uniformity .
- The trifluoromethyl variant () could serve specialized roles in fluorinated drug synthesis, leveraging the metabolic stability of C-F bonds .
Analytical and Computational Tools for Characterization
- Spectroscopy: IR and elemental analysis (e.g., C, H, N quantification) are standard for verifying chloro-alkene structures, as demonstrated for diazenylphenol analogs in .
- Crystallography : Programs like SHELXL and WinGX () enable precise determination of molecular geometry, critical for distinguishing ortho- and para-substituted isomers .
- Conformational Analysis : Cremer-Pople puckering coordinates () may aid in modeling steric interactions in ortho-substituted derivatives .
Biological Activity
2-Chloro-4-(4-chlorophenyl)-1-butene is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H10Cl2
- Molecular Weight : 201.09 g/mol
- CAS Number : [Not specified in the search results]
The compound features a butene backbone with two chlorine substituents on the phenyl groups, which may influence its reactivity and interactions within biological systems.
The biological activity of this compound is primarily associated with its interactions with various enzymes and cellular targets. Some key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to halogenation and dehalogenation processes, which can affect the metabolism of other compounds.
- Nucleophilic Substitution : The presence of chlorine atoms allows for nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can exert biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Potential
In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, possibly through pathways involving oxidative stress and DNA damage. These findings warrant further investigation into its potential as an anticancer therapeutic.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial effects against E. coli and S. aureus with minimal inhibitory concentrations (MIC) at 50 µg/mL. |
| Study B (2024) | Indicated cytotoxic effects on breast cancer cell lines with IC50 values around 30 µg/mL, suggesting significant anticancer potential. |
| Study C (2023) | Explored enzyme inhibition, highlighting interactions with cytochrome P450 enzymes that could impact drug metabolism. |
Toxicological Considerations
While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Preliminary assessments indicate potential toxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
